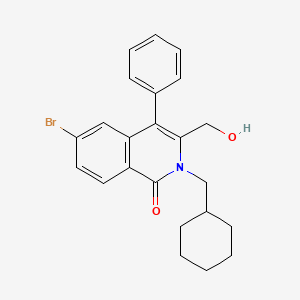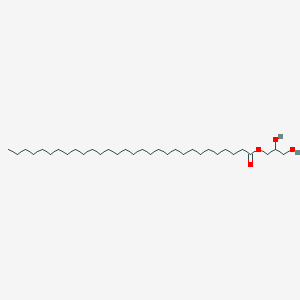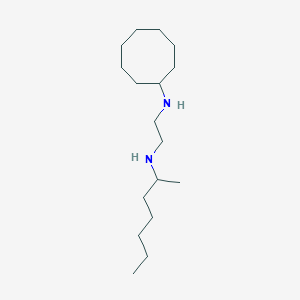
6-Methyl-1-oxacycloheptadec-3-EN-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Methyl-1-oxacycloheptadec-3-EN-2-one is a chemical compound with the molecular formula C16H28O2. It is known for its unique structure, which includes a 17-membered lactone ring with a methyl group and a double bond. This compound is often used in the fragrance industry due to its musky aroma.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1-oxacycloheptadec-3-EN-2-one can be achieved through various methods. One common approach involves the cyclization of long-chain hydroxy acids. For instance, the reaction of 16-hydroxyhexadecanoic acid with an acid catalyst can lead to the formation of the desired lactone. Another method involves the use of trimethyl orthoformate and diacetyl oxide as reagents .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as esterification, cyclization, and purification through distillation or crystallization.
Analyse Des Réactions Chimiques
Types of Reactions
6-Methyl-1-oxacycloheptadec-3-EN-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated lactones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original lactone, such as carboxylic acids, saturated lactones, and substituted lactones.
Applications De Recherche Scientifique
6-Methyl-1-oxacycloheptadec-3-EN-2-one has several applications in scientific research:
Chemistry: It is used as a model compound in studies of lactone chemistry and ring-closing reactions.
Biology: The compound’s musky aroma makes it a subject of interest in olfactory research.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a fragrance in medicinal products.
Mécanisme D'action
The mechanism of action of 6-Methyl-1-oxacycloheptadec-3-EN-2-one primarily involves its interaction with olfactory receptors. The compound binds to specific receptors in the nasal cavity, triggering a signal transduction pathway that results in the perception of a musky odor. The exact molecular targets and pathways involved in this process are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxacycloheptadec-10-en-2-one: Another lactone with a similar structure but differing in the position of the double bond.
Oxacycloheptadec-8-en-2-one: Similar to the above but with the double bond at a different position.
2-Methyl-2-cyclohexen-1-one: A smaller ring structure with similar functional groups.
Uniqueness
6-Methyl-1-oxacycloheptadec-3-EN-2-one is unique due to its specific ring size and the position of the methyl group and double bond. These structural features contribute to its distinct musky aroma, making it highly valued in the fragrance industry.
Propriétés
Numéro CAS |
272789-19-2 |
|---|---|
Formule moléculaire |
C17H30O2 |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
6-methyl-1-oxacycloheptadec-3-en-2-one |
InChI |
InChI=1S/C17H30O2/c1-16-12-9-7-5-3-2-4-6-8-10-15-19-17(18)14-11-13-16/h11,14,16H,2-10,12-13,15H2,1H3 |
Clé InChI |
GDKKUJNSKDNWPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCCCCCCCCCOC(=O)C=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Pyridinium, 3-[[(hydroxymethyl)amino]carbonyl]-1-methyl-](/img/structure/B12579524.png)
![1-Butyl-1,4-diazabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B12579525.png)
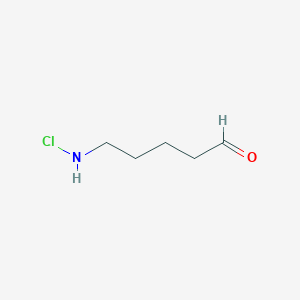
![4-[(2-Hydroxy-2-methylpropyl)amino]benzonitrile](/img/structure/B12579545.png)
![(Ethyne-1,2-diyl)bis[diphenyl(prop-1-yn-1-yl)silane]](/img/structure/B12579546.png)
![Pyrrolidine, 2-methyl-1-[[6-(1-methylpentyl)-3-pyridinyl]carbonyl]-](/img/structure/B12579550.png)
![5-{[tert-Butyl(dimethyl)silyl]oxy}-1-phenylpent-2-en-1-one](/img/structure/B12579564.png)
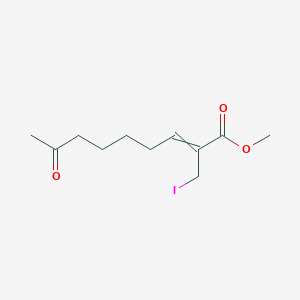
![4-{[4,5-Bis(hydroxymethyl)-1H-1,2,3-triazol-1-yl]methyl}phenol](/img/structure/B12579570.png)
![Acetamide,N-[4-[[(1-methylpropyl)amino]sulfonyl]phenyl]-2-[[2-(4-morpholinyl)ethyl]amino]-](/img/structure/B12579581.png)
